molecular formula C17H21N3O2 B497209 N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide CAS No. 895254-21-4

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Cat. No.: B497209
CAS No.: 895254-21-4
M. Wt: 299.37g/mol
InChI Key: IRJWTPOACYJZOX-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of 3,5-dimethyl-1H-pyrazole. This can be achieved through the condensation of acetylacetone with hydrazine hydrate under acidic conditions.

    Acylation of Aniline: 4-Acetylaniline is synthesized by acetylating aniline with acetic anhydride.

    Coupling Reaction: The final step involves coupling 4-acetylaniline with 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid or its derivative under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the acetyl group or the pyrazole ring, leading to the formation of corresponding ketones or N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the acetyl moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies investigating its effects on cellular processes and pathways.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and pyrazole groups are likely involved in binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-3-(1H-pyrazol-1-yl)butanamide: Lacks the methyl groups on the pyrazole ring, which may affect its reactivity and biological activity.

    N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propionamide: Has a shorter carbon chain, potentially altering its physical and chemical properties.

Uniqueness

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is unique due to the presence of both the acetylphenyl and dimethylpyrazole moieties, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-9-12(2)20(19-11)13(3)10-17(22)18-16-7-5-15(6-8-16)14(4)21/h5-9,13H,10H2,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJWTPOACYJZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CC(=O)NC2=CC=C(C=C2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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